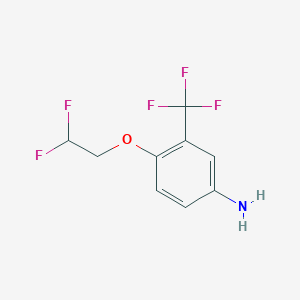
4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)aniline
Descripción general
Descripción
“4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)aniline” is a chemical compound used for research purposes . It is manufactured by Combi-Blocks and is stored in a frozen state . The CAS RN® number for this compound is 1431965-53-5 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)aniline” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity can be found on ChemicalBook .Aplicaciones Científicas De Investigación
Vibrational Analysis and Molecular Properties
4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)aniline has been explored for its molecular and vibrational properties. A detailed vibrational analysis of similar molecules using Fourier Transform-Infrared and Fourier Transform-Raman techniques has been conducted. This analysis sheds light on the effects of electron-donating and withdrawing effects on the aniline structure and the influence of substituent positions on the vibrational spectra. The studies also delve into hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions using theoretical density functional theory computations (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Synthesis and Application in Chemical Compounds
The compound has a role in the synthesis of complex chemical structures. For instance, an efficient synthesis method has been developed for a complex molecule starting from a related compound, 4-nitro-2-(trifluoromethyl)aniline. This synthesis highlights the compound's potential as a building block in creating more complex chemical structures under optimized conditions, indicating its significant role in synthetic chemistry (Wu, Gao, Chen, Su, & Zhang, 2013).
Role in Agrochemical and Pesticide Development
The compound serves as a precursor or an intermediate in the development of efficient and low-toxicity pesticides and new herbicides. Its derivatives are essential in the formulation of various agricultural chemicals, highlighting its importance in the agrochemical industry (Li-shan, 2002).
Utility in Organic Synthesis and Material Science
In the realm of organic synthesis and material science, the compound's derivatives have been utilized in innovative protocols. These include the synthesis of trifluoromethoxy and ortho-trifluoromethoxylated aniline derivatives, which are crucial in discovering and developing new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Propiedades
IUPAC Name |
4-(2,2-difluoroethoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5NO/c10-8(11)4-16-7-2-1-5(15)3-6(7)9(12,13)14/h1-3,8H,4,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFGHXIJUMZYLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1397788.png)


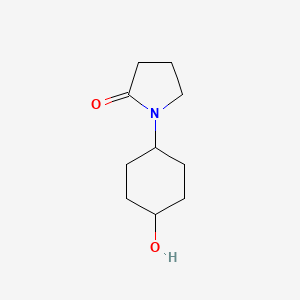
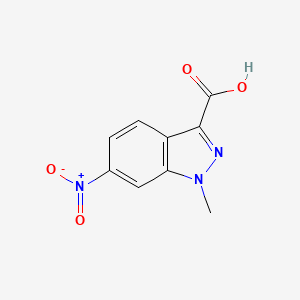

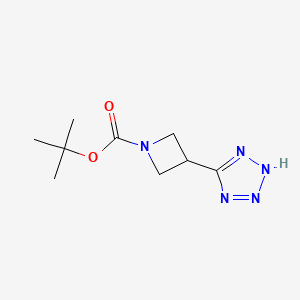
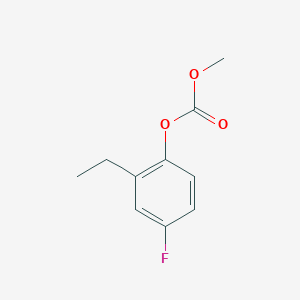
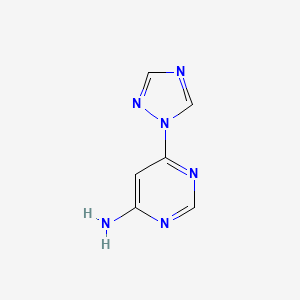

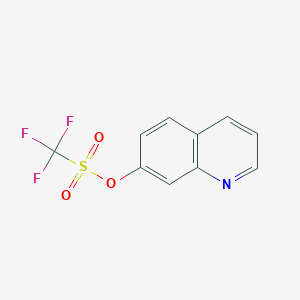
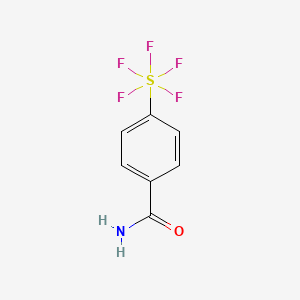
![tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate](/img/structure/B1397806.png)
